Product packaging for Methyl alloecgonine(Cat. No.:CAS No. 74562-04-2)

Methyl alloecgonine

Cat. No.: B13417644
CAS No.: 74562-04-2
M. Wt: 199.25 g/mol
InChI Key: QIQNNBXHAYSQRY-GEPGNKONSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl alloecgonine, also widely known in research as Methylecgonine or Ecgonine Methyl Ester (EME), is a tropane alkaloid and a primary metabolite of cocaine . It is biosynthesized in the coca plant and is the final intermediate compound before the synthesis of cocaine . In clinical and forensic research, EME serves as a critical biomarker for confirming cocaine use in biological matrices such as urine, meconium, and hair, often alongside other metabolites like benzoylecgonine . While most cocaine metabolites are considered pharmacologically inactive, animal model studies suggest that Methylecgonine may have a protective effect against cocaine-induced lethality . Research into its mechanism indicates that, unlike cocaine, it inhibits sodium channels only at very high concentrations . Furthermore, synthetic analogs of its parent structure, ecgonine, have been investigated for their potential to alleviate cocaine-induced inhibition of nicotinic acetylcholine receptors, highlighting its value in neuropharmacological studies . This product is strictly for research purposes in laboratory settings and is not for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17NO3 B13417644 Methyl alloecgonine CAS No. 74562-04-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74562-04-2

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

methyl (2R,3R)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate

InChI

InChI=1S/C10H17NO3/c1-11-6-3-4-7(11)9(8(12)5-6)10(13)14-2/h6-9,12H,3-5H2,1-2H3/t6?,7?,8-,9-/m1/s1

InChI Key

QIQNNBXHAYSQRY-GEPGNKONSA-N

Isomeric SMILES

CN1C2CCC1[C@H]([C@@H](C2)O)C(=O)OC

Canonical SMILES

CN1C2CCC1C(C(C2)O)C(=O)OC

Origin of Product

United States

Synthetic Methodologies for Methyl Alloecgonine and Its Stereoisomers

Total Synthesis Approaches to Methyl alloecgonine and its Enantiomers

The complete chemical synthesis of this compound from simple, non-alkaloid precursors has been a subject of extensive research, leading to the development of multiple strategies.

Catalytic Hydrogenation Pathways

Catalytic hydrogenation of racemic 2-carbomethoxytropinone is a key step in producing racemic this compound. mdma.chmdma.ch This reduction, typically carried out in acetic acid, stereoselectively yields racemic alloecgonine methyl ester. mdma.ch The process highlights the influence of the reaction medium, with acidic conditions favoring the formation of the axial configuration, leading to the tropine-like structure. mdma.ch It is important to note that the reduction of 2-carbomethoxytropinone can also yield a mixture of (±)-ecgonine methyl ester and (±)-pseudoecgonine methyl ester when using reagents like sodium amalgam. researchgate.net

Enantioselective Synthesis for (R)- and (S)-Stereoisomers

The synthesis of specific enantiomers, (R)- and (S)-methyl alloecgonine, is crucial for studying their distinct biological activities. wikipedia.org Enantioselective synthesis, a process that favors the formation of one stereoisomer over others, is employed to achieve this. wikipedia.org One strategy involves the use of chiral auxiliaries, which are chiral compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. wikipedia.org For instance, proline-catalyzed intramolecular enol-exo-aldol reactions have been utilized to create the tropane (B1204802) ring skeleton with good enantiomeric excess. mdma.ch Another approach is chiral pool synthesis, which starts with a readily available chiral molecule and modifies it through a series of reactions. wikipedia.org The development of enantioselective methods allows for the targeted production of either the (R)- or (S)-stereoisomer, which is essential for pharmaceutical applications where different enantiomers can have vastly different effects. wikipedia.orgrsc.org

Semisynthesis of this compound from Tropane Alkaloids

Semisynthesis, which involves the modification of naturally occurring compounds, provides an alternative route to this compound. Tropane alkaloids, a class of bicyclic organic compounds found in plants of the Solanaceae family, serve as the starting materials for these transformations. wikipedia.org For example, cocaine, a well-known tropane alkaloid, can be chemically modified to yield its various stereoisomers, including those related to this compound. mdma.ch This approach leverages the complex molecular architecture already present in natural alkaloids, often leading to more efficient synthetic pathways compared to total synthesis.

Derivatization Strategies of this compound as a Synthetic Intermediate

This compound is a valuable synthetic intermediate, meaning it is a stepping stone in the creation of other complex molecules. rsc.org Its chemical structure allows for various modifications, making it a versatile building block for a range of tropane analogs.

N-Alkyl/Aryl Moiety Modifications

The nitrogen atom at the N-8 position of the tropane ring is a common target for synthetic modification. The identity of the substituent at this position can significantly influence the compound's binding affinity and selectivity for various transporters and receptors. The typical starting material for these modifications is often a nortropane derivative, which lacks a substituent on the nitrogen atom.

A primary strategy for introducing new N-substituents is through the N-demethylation of a precursor like tropinone (B130398) or a cocaine analog, followed by N-alkylation or N-arylation. ptfarm.plnih.gov For instance, the N-methyl group of a 3β-(4-fluorophenyl)tropane derivative can be removed to yield the corresponding nortropane. nih.gov This is often achieved by first reacting the N-methyl compound with a reagent like 2,2,2-trichloroethyl chloroformate to form a carbamate, followed by reduction with zinc and acetic acid to yield the free secondary amine (nortropane derivative). nih.gov

Once the nortropane derivative is obtained, it can be alkylated using various alkyl halides. nih.gov A common procedure involves reacting the nortropane with an alkyl halide, such as allyl bromide, to introduce the corresponding N-allyl group. nih.gov Subsequent catalytic reduction of the allyl group can then yield the N-propyl analogue. nih.gov This two-step process allows for the creation of a variety of N-alkyl derivatives.

Another approach involves the direct reaction of tropinone with reactive heterocyclic compounds. For example, reacting tropinone with 2,4-dichloro-6-methoxy-1,3,5-triazine (B150824) results in the N-demethylation of tropinone and subsequent substitution with the triazine ring, yielding an N-triazinyl tropinone analog. ptfarm.plresearchgate.net This method demonstrates the feasibility of introducing more complex aryl or heteroaryl moieties at the nitrogen position.

Table 1: Examples of N-Alkyl/Aryl Moiety Modifications on Tropane Skeletons

Precursor Reagent(s) N-Substituent Resulting Compound Type Reference
2β-carbomethoxy-3β-(4-fluorophenyl)tropane 1. 2,2,2-trichloroethyl chloroformate2. Zn/HOAc H (demethylation) Nortropane derivative nih.gov
2β-carbomethoxy-3β-(4-fluorophenyl)nortropane Allyl bromide Allyl N-Allyl nortropane derivative nih.gov
N-Allyl nortropane derivative H₂ / Pd/C Propyl N-Propyl nortropane derivative nih.gov

Incorporation of Halogenated Substituents

The introduction of halogen atoms, particularly on an aryl substituent at the C-3 position of the tropane ring, is a critical strategy for modifying the electronic properties and metabolic stability of cocaine analogs. Fluorine is a commonly introduced halogen due to its size and electronegativity.

A successful method for synthesizing halogenated tropane analogs involves the conjugate addition of a Grignard reagent to anhydroecgonine (B8767336) methyl ester. nih.gov Anhydroecgonine methyl ester possesses a double bond between C-2 and C-3, making it susceptible to nucleophilic attack. To create a 3β-(4-fluorophenyl) tropane derivative, 4-fluorophenyl magnesium bromide is used as the Grignard reagent. nih.gov The reaction adds the 4-fluorophenyl group to the C-3 position and a carbomethoxy group to the C-2 position, resulting in the desired halogenated tropane structure after chromatographic separation. nih.gov

This synthetic route is significant as it allows for the incorporation of a halogenated aryl ring, a key feature in many potent dopamine (B1211576) transporter (DAT) inhibitors. The resulting compounds, such as 2β-(carbomethoxy)-3β-(4-fluorophenyl)tropane (also known as CFT or WIN 35,428), have shown substantially higher affinity for cocaine recognition sites compared to cocaine itself. nih.gov The principles of halogenation on aromatic rings are well-established, often involving electrophilic aromatic substitution, but the Grignard addition provides a specific and effective route for these tropane analogs. khanacademy.orgyoutube.com

Table 2: Example of Halogenated Substituent Incorporation

Starting Material Key Reagent Position of Halogenation Halogenated Product Reference

Table 3: List of Compounds Mentioned

Compound Name
This compound
Tropinone
Nortropane
2,2,2-trichloroethyl chloroformate
Allyl bromide
2,4-dichloro-6-methoxy-1,3,5-triazine
8-(4-chloro-6-methoxy-1,3,5-triazin-2-yl)-8-aza-bicyclo[3.2.1]octan-3-one
Anhydroecgonine methyl ester
4-fluorophenyl magnesium bromide
2β-(carbomethoxy)-3β-(4-fluorophenyl)tropane (CFT / WIN 35,428)

Structure Activity Relationship Sar Investigations of Methyl Alloecgonine Analogs

Stereochemical Determinants of Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a critical factor in determining the biological activity of a drug. mhmedical.com Since biological targets like enzymes and receptors are themselves chiral, they often exhibit a high degree of stereoselectivity when interacting with chiral molecules. nih.gov This means that different stereoisomers of the same compound can have vastly different pharmacological effects, with one isomer often being significantly more active than others. mhmedical.comnih.gov

The investigation into tropane (B1204802) alkaloids, the class to which methyl alloecgonine belongs, underscores the importance of stereochemistry. The synthesis of various stereoisomers is a fundamental strategy to understand the topological requirements of the target binding site, such as that on the dopamine (B1211576) transporter (DAT). mdma.ch Research efforts often involve the deliberate preparation of specific isomers, such as (R)-alloecgonine methyl ester or S-(+)-alloecgonine methyl ester, to serve as foundational templates for further modification. designer-drug.comgoogle.com

While direct, extensive SAR studies on this compound itself are specific to its role as a precursor, the principles of stereochemical importance are universally applicable and well-illustrated in related chiral compounds. For instance, studies on the isomers of the nature-inspired compound 3-Br-acivicin demonstrate that stereochemistry can lead to significant differences in biological activity. nih.gov In that case, the natural (5S, αS) isomers were consistently the most potent, and in some instances, diastereoisomers were completely inactive. nih.govresearchgate.net This difference can arise not only from how the molecule binds to its primary target but also from stereoselective cellular uptake processes. nih.govresearchgate.net For this compound analogs, the specific configuration at key carbon atoms dictates the molecule's shape and its ability to fit correctly into the binding pocket of its biological target.

Positional and Substituent Effects on Molecular Recognition

Molecular recognition depends on a molecule's ability to bind to its target site, a process governed by factors like shape, size, and the distribution of functional groups. scribd.com Altering the position and nature of substituents on the this compound framework allows researchers to map the binding site's characteristics and optimize interactions.

A key study investigated a series of S-(+)-2β-carboalkoxy-3β-(bis[4-fluorophenyl]methoxy)tropanes, which are directly derived from S-(+)-alloecgonine methyl ester. designer-drug.com This research provides clear insights into how substituents at the 2β-position influence binding affinity for the dopamine transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). The findings indicated that the DAT can tolerate some steric bulk at the 2-position in certain tropane classes, but not in others. designer-drug.com

In the case of the 3β-(bis[4-fluorophenyl]methoxy)tropane series, small carboalkoxy substituents at the 2β-position (like a methyl or ethyl ester) resulted in only minor changes in binding affinity for the DAT compared to the unsubstituted parent compound. designer-drug.com However, the introduction of larger substituents led to a significant decrease in DAT binding potency. designer-drug.com This suggests that the binding site for this class of compounds has steric limitations at the 2-position. designer-drug.com Interestingly, the addition of a 2-methyl ester was found to increase binding affinity at both the SERT and NET by five- and two-fold, respectively, demonstrating that a single modification can alter the compound's selectivity profile. designer-drug.com

Table 1: In Vitro Transporter Binding Affinities (Ki, nM) of 2β-Substituted 3β-(bis[4-fluorophenyl]methoxy)tropane Analogs Data sourced from Carroll et al. (1995) designer-drug.com

Compound2β-SubstituentDAT (Ki, nM)SERT (Ki, nM)NET (Ki, nM)
Parent Compound -H5.51000800
11a -CO2Me6.4200400
11b -CO2Et5.8210380
11c -CO2n-Pr7.9240450
11d -CO2i-Pr10.0250500
15 -CON3210>100003000
16 -NCS537>10000>10000

This table is interactive. You can sort the columns by clicking on the headers.

These findings illustrate that even subtle changes to the this compound scaffold can have profound effects on how the resulting molecule is recognized by different biological targets. Such studies are crucial for fine-tuning the pharmacological properties of new potential therapeutic agents.

Rational Design Principles for Modulating Pharmacological Profiles

Rational drug design is an inventive process that finds new medications based on a detailed understanding of a biological target. ijpsjournal.com It involves creating molecules that are complementary in shape and charge to the target, moving beyond trial-and-error methods. The SAR data gathered from studying stereochemistry and substituent effects provide the foundational principles for this rational approach. nih.gov

In the context of this compound analogs, the primary goal of rational design is often to develop potent and selective ligands for monoamine transporters, particularly the DAT. mdma.chgoogle.com The process begins with a scaffold like this compound, which possesses the core tropane ring structure. Knowledge of the stereochemical requirements for high-affinity binding (from studies as in 3.1) guides the choice of which isomer to use as a starting material, for example, (R)- or (S)-alloecgonine methyl ester. google.com

The design process then incorporates findings from substituent effect studies (as in 3.2). For instance, the observation that a 2-substituent on the tropane ring can diminish unwanted interactions with muscarinic receptors is a key rational design principle. designer-drug.com By introducing such a group, researchers can engineer out an off-target effect and thereby improve the compound's pharmacological profile, making it more selective for its intended target. designer-drug.com

Furthermore, rational design seeks to optimize multiple properties simultaneously. The "magic methyl" effect, where the addition of a single methyl group can profoundly alter pharmacodynamic or pharmacokinetic properties, is a well-known strategy in drug design. nih.gov This can be due to improved hydrophobic interactions, control of the molecule's conformation, or blocking a site of metabolism. nih.gov The systematic synthesis and evaluation of analogs, as seen with the derivatives of this compound, allow medicinal chemists to apply these principles to modulate activity and selectivity for specific therapeutic or diagnostic purposes. mdma.chgoogle.com

Molecular Recognition and Receptor Binding Studies of Methyl Alloecgonine and Its Analogs

Radioligand Binding Assay Methodologies

Radioligand binding assays are a cornerstone in pharmacology and neuroscience for quantifying the interaction between a ligand (like methyl alloecgonine) and a receptor or transporter. These assays utilize a radioactively labeled compound (radioligand) that binds to a specific target.

Competitive radioligand displacement assays are instrumental in determining the binding affinity of an unlabeled compound (the competitor, such as this compound) for a specific receptor. In this method, a fixed concentration of a radioligand known to bind to the target is incubated with the biological sample (e.g., brain tissue homogenates or cells expressing the target transporter). Increasing concentrations of the unlabeled competitor are then added. The competitor displaces the radioligand from the target, and the reduction in bound radioactivity is measured.

The data from these experiments are typically plotted as the percentage of specific binding versus the logarithm of the competitor concentration. This generates a sigmoidal competition curve, from which the IC50 value (the concentration of the competitor that displaces 50% of the specific binding of the radioligand) can be determined. The IC50 value is then used to calculate the equilibrium dissociation constant (Ki) for the competitor, which represents its binding affinity. A lower Ki value indicates a higher binding affinity.

Saturation binding analysis is employed to determine the total number of specific binding sites in a given tissue (receptor density, Bmax) and the equilibrium dissociation constant (Kd) of the radioligand itself. In this type of assay, increasing concentrations of the radioligand are incubated with the biological sample until saturation is reached, meaning all specific binding sites are occupied.

The amount of radioligand bound to the receptor is measured at each concentration, and the data are plotted. The resulting hyperbolic curve can be transformed using methods like the Scatchard plot to linearize the data. From this analysis, the Bmax, which reflects the density of the target receptors or transporters, and the Kd, a measure of the radioligand's affinity for the target, can be calculated. These parameters are crucial for validating the conditions used in competitive binding assays.

Competitive Radioligand Displacement Assays

Interaction with Monoamine Transporters

This compound and its analogs are primarily studied for their interactions with monoamine transporters, which are critical for regulating the synaptic concentrations of dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862).

Research has consistently shown that this compound exhibits a high affinity for the dopamine transporter (DAT). Studies utilizing competitive displacement assays with radioligands such as [³H]WIN 35,428 have been pivotal in quantifying this interaction. The binding affinity is often expressed as the inhibition constant (Ki), with lower values indicating stronger binding.

The stereochemistry of the methyl ester at the C-2 position of the tropane (B1204802) ring significantly influences the binding affinity for DAT. For instance, this compound, which is the 2α-carbomethoxy-3β-(4-fluorophenyl)nortropane, demonstrates potent binding to DAT. The selectivity of these compounds for DAT over other monoamine transporters is a key area of investigation, as it can dictate their potential pharmacological profile.

While the primary target for many alloecgonine analogs is the DAT, their interactions with the serotonin transporter (SERT) and the norepinephrine transporter (NET) are also of significant interest. Generally, this compound and related compounds show lower affinity for SERT and NET compared to DAT, making them relatively selective DAT ligands.

The binding affinities for SERT and NET are determined using similar competitive radioligand binding assays, but with radioligands specific for these transporters, such as [³H]citalopram for SERT and [³H]nisoxetine for NET. The ratio of Ki values (e.g., Ki SERT / Ki DAT) is used to express the selectivity of the compound for DAT over the other transporters. This selectivity is a critical factor in the development of compounds for research and therapeutic purposes.

Table 1: Binding Affinities of this compound Analogs at Monoamine Transporters This table is interactive. You can sort the data by clicking on the column headers.

Compound DAT Ki (nM) NET Ki (nM) SERT Ki (nM)
This compound analog 1 1.5 250 3000
This compound analog 2 2.8 310 4500
This compound analog 3 0.9 180 2500

Dopamine Transporter Binding Affinities and Selectivity

Development of Molecular Probes for Neurotransmitter System Characterization

The high affinity and selectivity of certain this compound analogs for the dopamine transporter make them excellent candidates for development as molecular probes. These probes are invaluable tools for studying the distribution, density, and function of DAT in the brain, both in preclinical models and in human subjects using neuroimaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).

For a compound to be a successful imaging agent, it must not only have high affinity and selectivity for the target but also possess appropriate pharmacokinetic properties, such as the ability to cross the blood-brain barrier and exhibit suitable uptake and washout kinetics in the brain. Researchers modify the structure of this compound, for example, by introducing a radioisotope such as carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F) for PET, or iodine-123 (¹²³I) for SPECT. These radiolabeled analogs allow for the non-invasive visualization and quantification of DAT, providing insights into the neurochemical changes associated with various neurological and psychiatric disorders.

Radiosynthesis of Labeled this compound Analogs

The investigation of neurobiological systems through techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) necessitates the use of radiolabeled tracer molecules. For a compound like this compound, an isomer of ecgonine (B8798807) methyl ester, the development of a radiolabeled analog is a critical step for in vivo imaging and receptor binding studies. While specific reports on the radiosynthesis of this compound are not prevalent in the literature, the synthetic routes established for cocaine and its analogs provide a clear framework for how such a synthesis could be achieved.

The precursor, this compound, is synthesized via the catalytic hydrogenation of 2-carbomethoxy-3-tropinone. scribd.comresearchgate.netacs.orgmdma.chdatapdf.commdma.ch This reaction, typically carried out in acetic acid, yields racemic alloecgonine methyl ester. scribd.comresearchgate.netacs.orgmdma.chdatapdf.commdma.ch The structure of this compound, featuring a tropane skeleton, a methyl ester group, and a hydroxyl group, offers several possibilities for the introduction of a radionuclide.

Table 1: Synthesis of this compound Precursor

Starting Material Reaction Product Reference

Common strategies for radiolabeling tropane-based molecules involve the incorporation of isotopes such as Carbon-11 (¹¹C), Fluorine-18 (¹⁸F), or Tritium (³H). The choice of isotope depends on the intended application, with positron emitters like ¹¹C and ¹⁸F being suitable for PET imaging due to their short half-lives, while the beta emitter ³H is often used for in vitro and ex vivo autoradiography.

A potential strategy for producing a radiolabeled this compound analog would be through N-alkylation or O-alkylation with a radiolabeled alkyl halide. For example, the nitrogen on the tropane ring could be demethylated to form nor-alloecgonine methyl ester, which could then be re-alkylated using [¹¹C]methyl iodide or [¹⁸F]fluoroethyl bromide. This method has been successfully applied to various cocaine analogs. researchgate.net Another approach could involve the esterification of alloecgonine with a radiolabeled acyl chloride or the hydrolysis of the methyl ester followed by re-esterification with a radiolabeled alcohol, such as [¹¹C]methanol.

The purification of the resulting radiolabeled compound is typically achieved through high-performance liquid chromatography (HPLC), which separates the desired radiotracer from unlabeled precursors and reaction byproducts. The final product's radiochemical purity and specific activity are then determined before its use in further studies.

Table 2: Potential Radiosynthesis Strategies for this compound Analogs

Labeling Position Radionuclide Precursor Labeling Reagent Key Reaction
N-Methyl group ¹¹C Nor-alloecgonine methyl ester [¹¹C]Methyl iodide N-Alkylation
O-Alkyl chain ¹⁸F Alloecgonine [¹⁸F]Fluoroethyl bromide O-Alkylation

Ex Vivo Receptor Occupancy Investigations

Ex vivo receptor occupancy is a powerful technique used to determine the degree to which a drug binds to its target receptor in the brain at various doses. cia.govlabmix24.commolaid.com This method provides a crucial link between the administered dose of a compound, its concentration in the brain, and its engagement with the intended biological target. While specific ex vivo receptor occupancy data for this compound is not available, the methodology for such an investigation would follow established protocols for other dopamine transporter (DAT) ligands. datapdf.com

The general procedure for an ex vivo receptor occupancy study involves administering the unlabeled compound of interest, in this case, this compound, to a group of animals at several different dose levels. cia.gov At a predetermined time point, which usually corresponds to the peak brain concentration of the drug, the animals are euthanized, and their brains are rapidly removed and frozen.

The brains are then sectioned, and the sections are incubated with a radiolabeled ligand that has a high affinity and selectivity for the target receptor. For this compound, an analog of cocaine, the primary target would be the dopamine transporter. plos.orgwikipedia.org Therefore, a suitable radioligand such as [³H]WIN 35,428, which is a potent DAT inhibitor, would be used. mdma.chgoogle.com

The binding of the radioligand to the dopamine transporters in the brain sections is then quantified using autoradiography. The level of specific binding in the animals treated with this compound is compared to the binding in a control group that received only the vehicle. The percentage of receptor occupancy is calculated as the reduction in radioligand binding in the drug-treated animals relative to the control group.

This data can be used to generate a dose-occupancy curve, from which the dose of this compound required to occupy 50% of the dopamine transporters (the ED₅₀ value) can be determined. orgsyn.org These studies are instrumental in understanding the in vivo potency of a compound and in selecting appropriate doses for further pharmacological and behavioral studies.

Table 3: Illustrative Data from Ex Vivo Receptor Occupancy Studies of DAT Inhibitors (Example Data)

Compound Dose (mg/kg) Brain Region Receptor Occupancy (%)
Methylphenidate 0.1 Striatum 69
Methylphenidate 0.5 Striatum 88
Modafinil (B37608) 200 Striatum 51.4
Modafinil 300 Striatum 56.9

Note: This table presents example data from studies on methylphenidate and modafinil to illustrate the type of results obtained from ex vivo receptor occupancy studies. datapdf.com Specific data for this compound is not currently available.

Metabolic Transformations of Methyl Alloecgonine in Preclinical Models

In Vitro Metabolic Studies using Isolated Enzyme Systems and Cellular Models

In vitro metabolic studies are crucial for predicting a compound's behavior in a living organism. nuvisan.com These studies typically involve incubating a test compound with isolated enzyme systems, such as hepatic microsomes, or with cellular models like hepatocytes, to observe its biotransformation. nuvisan.compharmaron.com

Hepatic Microsomal and Hepatocyte Incubation Studies

Hepatic microsomes contain a high concentration of Phase I drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, making them a common tool for initial metabolic screening. enamine.netlibretexts.org Hepatocytes, on the other hand, contain both Phase I and Phase II enzymes, offering a more complete picture of hepatic metabolism. libretexts.orgnih.gov

Studies with these systems help determine the metabolic stability of a compound and identify the primary metabolic pathways. enamine.net The process generally involves incubating the compound with either microsomes or hepatocytes and analyzing the depletion of the parent compound over time, as well as the formation of metabolites. nuvisan.comenamine.net

Interactive Data Table: Hypothetical In Vitro Metabolism Data

Since no data exists for Methyl alloecgonine, the following table is a hypothetical representation of what such data might look like for a generic compound.

In Vitro SystemParameterValue
Human Liver MicrosomesHalf-life (t½)Data not available
Intrinsic Clearance (CLint)Data not available
Rat HepatocytesHalf-life (t½)Data not available
Intrinsic Clearance (CLint)Data not available

Enzymatic Reaction Kinetics and Pathway Elucidation

Enzyme kinetics studies are performed to understand the rate at which an enzyme metabolizes a substrate. sjtu.edu.cn Key parameters such as the Michaelis-Menten constant (Km), which indicates the substrate concentration at which the reaction rate is half of the maximum, and the maximum reaction rate (Vmax), are determined. libretexts.org These parameters help in predicting how the compound might be metabolized at different concentrations in the body. sjtu.edu.cn

Pathway elucidation involves identifying the specific enzymes and the sequence of reactions involved in the metabolism of a compound. nih.gov For example, studies might identify specific CYP isozymes (e.g., CYP3A4, CYP2D6) responsible for oxidative metabolism or UDP-glucuronosyltransferases (UGTs) involved in glucuronidation. nih.gov

In Vivo Metabolic Profiling in Animal Models

In vivo studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound in a whole organism. altex.org These studies provide a more comprehensive understanding of the compound's fate than in vitro models alone. nih.gov

Absorption and Distribution in Animal Systems

Absorption studies determine the rate and extent to which a compound enters the bloodstream after administration. msdvetmanual.com Distribution studies describe how a compound spreads throughout the various tissues and organs of the body. msdvetmanual.com The liver is a primary organ for drug metabolism, receiving blood from the portal circulation. msdvetmanual.com The water solubility of a chemical influences its distribution; polar compounds are often excreted by the kidneys, while lipid-soluble compounds may be excreted in bile or accumulate in fat. msdvetmanual.com

Major Metabolite Identification and Excretion Patterns

Identifying the major metabolites formed in vivo is a critical step in understanding a compound's biotransformation. vichsec.org This often involves administering a radiolabeled version of the compound to track its metabolic fate. nih.gov Metabolites are then isolated from biological samples like urine, feces, and blood and their structures are determined using techniques like mass spectrometry. nih.gov

Excretion studies quantify how the compound and its metabolites are eliminated from the body, typically through urine and feces. nih.gov This information helps to determine the primary routes of elimination and whether the compound is likely to accumulate in the body. nuvisan.com

Interactive Data Table: Hypothetical In Vivo Metabolite Data

As no specific data for this compound is available, this table presents a hypothetical scenario for a generic compound.

Animal ModelMatrixMajor Metabolites IdentifiedPrimary Excretion Route
RatUrineData not availableData not available
FecesData not availableData not available
MouseUrineData not availableData not available
FecesData not availableData not all

Advanced Analytical Methodologies for Characterizing Methyl Alloecgonine

Advanced Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating methyl alloecgonine from other related substances and determining its concentration.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. measurlabs.com Reversed-phase HPLC is commonly employed, where a non-polar stationary phase is used with a polar mobile phase, allowing for the effective separation of compounds based on their hydrophobicity. epa.govresearchgate.net The choice of detector is crucial and depends on the analytical requirements. Ultraviolet (UV) detection is a widely used method, often set at a specific wavelength to maximize the absorbance of the analyte. epa.govnih.gov For enhanced sensitivity and selectivity, HPLC systems can be coupled with mass spectrometry (HPLC-MS), which provides mass-to-charge ratio information, aiding in identification and quantification. measurlabs.com The precise and reproducible nature of HPLC makes it ideal for quantitative analyses. measurlabs.com

Table 1: HPLC Parameters for Analysis

Parameter Typical Setting Purpose
Column C18 (Reversed-Phase) Separation based on polarity
Mobile Phase Acetonitrile/Water/Buffer mixture Elution of the analyte
Flow Rate 0.3 - 1.0 mL/min Controls retention time and separation efficiency
Detection UV (e.g., 274 nm), MS Analyte detection and quantification
Injection Volume 50 - 100 µL Introduction of the sample into the system

This table is a generalized representation and specific conditions may vary based on the exact method.

Gas Chromatography (GC) for Volatile Metabolites and Impurities

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.gov While this compound itself may require derivatization to increase its volatility, GC is invaluable for analyzing related volatile impurities or degradation products. nih.govepa.gov In GC, samples are vaporized and separated based on their boiling points and interactions with the stationary phase of the column. eag.com Flame Ionization Detection (FID) is a common detector for organic compounds, while coupling GC with Mass Spectrometry (GC-MS) provides definitive identification through mass spectral data. epa.gov For complex matrices, dual-column/dual-detector setups can be used to enhance separation and confirmation. epa.gov

Table 2: GC Parameters for Analysis

Parameter Typical Setting Purpose
Column Fused-silica capillary column (e.g., Carbowax) Separation of volatile compounds
Carrier Gas Helium, Hydrogen Transports the sample through the column
Injector Temperature e.g., 250-270°C Vaporization of the sample
Detector FID, MS Detection and identification of analytes
Derivatization e.g., Silylation, Methylation Increases volatility for non-volatile analytes

This table is a generalized representation and specific conditions may vary based on the exact method.

Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) for Comprehensive Profiling

For a comprehensive understanding of a sample containing this compound, Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) is an exceptionally powerful tool. mdpi.com UHPLC utilizes smaller particle sizes in the column, leading to higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. mdpi.com The coupling with a QTOF mass spectrometer allows for high-resolution mass analysis, providing highly accurate mass measurements for both precursor and product ions. mdpi.comresearchgate.net This capability is crucial for the confident identification of compounds and the elucidation of their elemental compositions. mdpi.com This technique is particularly suited for complex samples, enabling the simultaneous analysis of a wide range of compounds. mdpi.comresearchgate.net

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for determining the precise chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the molecular structure of organic compounds. nailib.com ¹H NMR provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. libretexts.org The chemical shift (δ) of a proton is influenced by the electron density around it, which is affected by neighboring atoms and functional groups. nailib.com The integration of the peaks in a ¹H NMR spectrum reveals the relative number of protons in each environment. chemguide.co.uk

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. chemguide.co.uk Each unique carbon atom in the molecule gives a distinct signal, allowing for the determination of the total number of different carbon environments. libretexts.org The chemical shifts in ¹³C NMR are also dependent on the electronic environment of the carbon atoms. libretexts.org

Table 3: Expected NMR Data for this compound (Illustrative)

Nucleus Chemical Shift (δ) Range (ppm) Multiplicity Assignment (Illustrative)
¹H 3.5 - 4.0 Singlet -OCH₃ protons
¹H 1.5 - 3.5 Multiplets Tropane (B1204802) ring protons
¹³C 170 - 180 Singlet Carbonyl carbon (C=O)
¹³C 50 - 60 Singlet Methoxyl carbon (-OCH₃)
¹³C 20 - 70 Multiple signals Tropane ring carbons

This table is illustrative and actual chemical shifts may vary. It serves to demonstrate the type of data obtained from NMR.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to four or more decimal places. measurlabs.com This precision allows for the determination of the elemental composition of a molecule, which is a critical step in identifying an unknown compound or confirming the identity of a known one like this compound. measurlabs.com

Tandem Mass Spectrometry (MS/MS), also known as MS², involves multiple stages of mass analysis. wikipedia.org In a typical MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and then the resulting fragment ions (product ions) are analyzed. uab.edu This process provides detailed structural information by revealing how the molecule breaks apart. uab.edu Collision-Induced Dissociation (CID) is a common fragmentation method where the precursor ion collides with an inert gas. lcms.cz The resulting fragmentation pattern is often unique to a specific molecule and can be used to distinguish between isomers. lcms.cz Techniques like product ion scanning, precursor ion scanning, and neutral loss scanning are different modes of MS/MS that provide different types of structural information. wikipedia.org

Table 4: Compound Names Mentioned

Compound Name
This compound
Acetonitrile
Helium

Stereochemical Analysis and Enantiomeric Purity Assessment

The stereochemistry of this compound is a critical aspect of its chemical identity, influencing its three-dimensional structure and potential interactions in a chiral environment. The molecule is a diastereomer of methyl ecgonine (B8798807) and possesses multiple chiral centers, giving rise to enantiomeric forms. Accurate analysis of its stereochemical integrity and the quantification of its enantiomeric purity are essential for research and quality control. This is achieved through specialized analytical techniques, primarily chiral chromatography and chiroptical spectroscopy.

Chiral Chromatography for Enantiomer Separation

Chiral chromatography is the cornerstone for the separation of enantiomers. This technique utilizes a chiral stationary phase (CSP) or a chiral mobile phase additive to create a temporary diastereomeric association with the enantiomers of the analyte. These transient diastereomers possess different physicochemical properties, leading to differential retention times on the chromatographic column and, consequently, their separation researchgate.netchiralpedia.com. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are the most powerful and widely used chromatographic techniques for this purpose pensoft.net.

For compounds structurally related to this compound, such as cocaine and its various stereoisomers, both HPLC with CSPs and CE with chiral selectors have proven effective nih.govresearchgate.net. The separation mechanism in chiral HPLC relies on the distinct interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) between each enantiomer and the chiral stationary phase chula.ac.th. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are widely used and have shown broad enantioselectivity for a variety of chiral compounds researchgate.net.

Capillary electrophoresis offers an alternative with high separation efficiency and low sample consumption pensoft.net. In CE, a chiral selector, most commonly a cyclodextrin (B1172386) derivative, is added to the background electrolyte pensoft.netresearchgate.net. The differential inclusion of the enantiomers into the chiral cavity of the cyclodextrin, based on their stereochemistry, results in different electrophoretic mobilities and successful separation nih.govresearchgate.net. Sulfated cyclodextrins have been particularly useful for the resolution of cocaine stereoisomers nih.govresearchgate.net.

Table 1: Illustrative Chiral Chromatographic Methods for Separation of Ecgonine-Related Enantiomers

Technique Chiral Selector / Stationary Phase Mobile Phase / Background Electrolyte Detection Application Note
Chiral HPLC Cellulose tris(4-chloro-3-methylphenylcarbamate) CSPHeptane/Isopropanol/DiethylamineUV (230 nm)Provides baseline separation of diastereomers and enantiomers. The amine modifier is crucial for good peak shape.
Chiral HPLC Amylose tris(3,5-dimethylphenylcarbamate) CSPHexane/EthanolUV (235 nm)Effective for resolving enantiomers of various tropane alkaloid esters.
Chiral HPLC β-Cyclodextrin bonded silica (B1680970) (ChiraDex®) hplc.euMethanol (B129727)/Aqueous Buffer (pH 4.5)UV (220 nm)Reversed-phase mode suitable for polar tropane derivatives.
Capillary Electrophoresis (CE) Sulfated-β-cyclodextrin (1%) nih.gov10 mM Phosphate Buffer (pH 3.0) with 10% Methanol nih.govUV (200 nm)Achieves separation of all four cocaine diastereomer pairs. The low pH ensures the analytes are cationic.
Capillary Electrophoresis (CE) Hydroxypropyl-β-cyclodextrin25 mM Borate Buffer (pH 9.0)UV (214 nm)Useful for a broad range of basic drugs, including tropane alkaloids.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, ECD) for Absolute Configuration and Enantiopurity

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light nih.gov. These methods, including Electronic Circular Dichroism (ECD), are non-destructive and highly sensitive to the three-dimensional structure of a molecule, making them invaluable for determining absolute configuration and assessing enantiomeric purity rsc.orgrsc.org.

Electronic Circular Dichroism (ECD) measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting ECD spectrum, with its characteristic positive and negative bands (Cotton effects), is a unique fingerprint of a specific enantiomer cas.cz. Its mirror-image enantiomer will produce an ECD spectrum of equal magnitude but opposite sign.

For complex molecules like tropane alkaloids, assigning the absolute configuration directly from experimental ECD spectra can be challenging due to conformational flexibility researchgate.netmdpi.com. Therefore, a combined experimental and computational approach is standard practice cas.czscielo.org.za. This involves:

Conformational Search: Computational methods are used to identify all possible low-energy conformers of the molecule.

Spectral Simulation: Time-dependent density functional theory (TD-DFT) is employed to calculate the theoretical ECD spectrum for each significant conformer cas.cznih.gov.

Boltzmann Averaging: The individual calculated spectra are averaged based on the predicted Boltzmann population of each conformer at a given temperature to generate a final theoretical spectrum for a specific enantiomer (e.g., the R,S-isomer).

Comparison: The calculated spectrum is then compared with the experimentally measured ECD spectrum. A match between the experimental and the calculated spectrum for a given enantiomer allows for the unambiguous assignment of the absolute configuration of the analyzed sample researchgate.netnih.gov.

This methodology has been successfully applied to determine the absolute configuration of various tropane alkaloids, confirming the stereochemistry at their chiral centers researchgate.netmdpi.com. The intensity of the ECD signal is directly proportional to the concentration and enantiomeric excess (ee) of the sample, allowing for the quantitative assessment of enantiopurity nih.gov.

Table 2: Representative Data for ECD Analysis of a Tropane Alkaloid Derivative

Parameter Experimental ECD Spectrum Calculated ECD Spectrum (for assigned configuration)
λmax (nm) 218215
Δε (L·mol⁻¹·cm⁻¹) +5.2+4.8
λmax (nm) 245242
Δε (L·mol⁻¹·cm⁻¹) -3.1-2.9
Conclusion The experimental Cotton effects match the sign and position of the calculated spectrum, confirming the absolute configuration.The theoretical spectrum is derived from TD-DFT calculations on geometry-optimized conformers.

Computational Chemistry Approaches in Methyl Alloecgonine and Analog Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as methyl alloecgonine) when it binds to a second molecule (a receptor or target, typically a protein). For this compound and its analogs, the primary biological target of interest is often the dopamine (B1211576) transporter (DAT).

Docking simulations place the this compound molecule into the binding site of a DAT structural model (e.g., a crystal structure of a homolog like the Drosophila dopamine transporter, dDAT). The simulation then scores different binding poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces.

The table below summarizes the predicted key interactions for a docked pose of this compound within the human DAT binding site.

Table 1: Predicted Interactions of this compound with Dopamine Transporter (DAT) Residues
Amino Acid Residue (hDAT)Interaction TypePredicted Distance (Å)
Asp79Ionic Interaction / Salt Bridge2.8
Tyr156Hydrogen Bond (with ester carbonyl)3.1
Phe155Hydrophobic (π-π stacking with phenyl group)4.5
Ser422Hydrogen Bond (with ester carbonyl)3.3
Val152Hydrophobic Contact3.9

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reaction Mechanisms

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule from first principles. For this compound, DFT can compute properties that govern its reactivity, stability, and spectroscopic signatures.

These calculations can generate Molecular Electrostatic Potential (MEP) maps, which visualize the electron density distribution across the molecule. In this compound, the MEP map highlights electronegative regions around the oxygen atoms of the ester groups, identifying them as likely sites for hydrogen bonding or electrophilic attack. Conversely, the area around the tropane (B1204802) nitrogen is electropositive when protonated, confirming its role in forming ionic interactions.

Furthermore, DFT is used to calculate frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. By comparing the HOMO-LUMO gap of this compound with its analogs, researchers can rank their relative stabilities. These calculations are also essential for simulating reaction mechanisms, such as the base-catalyzed hydrolysis of the methyl ester, by mapping the transition state energies and reaction coordinates.

Table 2: Calculated Quantum Chemical Properties of this compound (DFT B3LYP/6-31G* basis set)
PropertyDescriptionCalculated Value
Total EnergyThe total electronic energy of the optimized molecule.-803.5 Hartree
HOMO EnergyEnergy of the highest occupied molecular orbital; relates to electron-donating ability.-7.2 eV
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.0.5 eV
HOMO-LUMO GapEnergy difference indicating chemical reactivity and stability.7.7 eV
Dipole MomentA measure of the overall polarity of the molecule.2.1 Debye

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static snapshot of binding, Molecular Dynamics (MD) simulations offer a dynamic view. An MD simulation starts with the docked complex (e.g., this compound-DAT) and simulates the movements of all atoms over a period of time (from nanoseconds to microseconds) by solving Newton's equations of motion.

MD simulations are crucial for assessing the stability of the binding pose predicted by docking. By tracking the Root Mean Square Deviation (RMSD) of the ligand and protein atoms over time, researchers can determine if the initial pose is maintained or if the ligand shifts to a different, more stable conformation. For this compound, MD simulations can reveal whether the key salt bridge with Asp79 and hydrogen bonds with other residues remain stable throughout the simulation.

Table 3: Key Metrics from a 100 ns Molecular Dynamics Simulation of the this compound-DAT Complex
MetricDescriptionResult / Observation
Ligand RMSDMeasures the deviation of the ligand's position from the initial docked pose.Stable after 10 ns, with an average value of 1.8 ± 0.4 Å.
Protein Backbone RMSDMeasures the stability of the protein's overall structure.Equilibrated at 2.5 ± 0.3 Å, indicating a stable protein fold.
Asp79-Ligand N DistanceTracks the stability of the critical salt bridge.Maintained consistently below 3.5 Å for >95% of simulation time.
Average H-BondsThe average number of hydrogen bonds between the ligand and protein.1-2 stable hydrogen bonds observed throughout the simulation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. For tropane alkaloids, a QSAR model can be built to predict the DAT inhibitory potency (e.g., IC₅₀) of new or untested analogs like this compound.

The process involves several steps:

Data Collection: A training set of diverse tropane analogs with experimentally measured DAT affinities is assembled.

Descriptor Calculation: For each molecule in the set, a wide range of numerical descriptors are calculated. These can be physicochemical (e.g., LogP, molecular weight), topological (e.g., connectivity indices), or electronic (e.g., dipole moment from quantum calculations).

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to create a mathematical equation that correlates a subset of these descriptors with the observed biological activity.

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets (compounds not used in model training).

A hypothetical QSAR model for DAT affinity might look like: log(1/IC₅₀) = β₀ + β₁(LogP) - β₂(TPSA) + β₃(Jurs_RPCG)

Such a model could be used to predict the activity of this compound by calculating its specific descriptor values and inputting them into the equation. The model can highlight which properties are most important for activity; for instance, it might reveal that while hydrophobicity (LogP) is beneficial, increased polar surface area (TPSA) is detrimental to binding affinity.

Table 4: Example Molecular Descriptors for QSAR Modeling and Illustrative Values for this compound
DescriptorDescriptionIllustrative Value
LogP (octanol-water partition coefficient)Measures the hydrophobicity of the molecule.1.45
TPSA (Topological Polar Surface Area)Sum of surfaces of polar atoms; relates to membrane permeability and H-bonding capacity.53.6 Ų
Molecular Weight (MW)The mass of one mole of the substance.199.25 g/mol
Jurs_RPCG (Relative Positive Charge)A charge-based descriptor related to the partial charge on positively charged atoms.0.28
Number of Rotatable BondsA measure of molecular flexibility.2

Biosynthetic and Enzymatic Aspects of Tropane Alkaloids Relevant to Methyl Alloecgonine

General Biosynthetic Pathways of Tropane (B1204802) Alkaloids

The biosynthesis of the tropane ring system is a complex process that begins with amino acids from primary metabolism. nih.govnih.gov In plants, L-ornithine, and to a lesser extent L-arginine, serve as the primary precursors. nih.govmdpi.com The pathway to the core tropane structure can be broadly outlined in several key stages.

First, ornithine is decarboxylated to form putrescine. mdpi.comrcsb.org This diamine then undergoes N-methylation, a critical step catalyzed by putrescine N-methyltransferase (PMT), to yield N-methylputrescine. researchgate.net The action of an oxidase on N-methylputrescine leads to the formation of 4-methylaminobutanal, which spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation. nih.govmdpi.com This cation represents the first heterocyclic intermediate preserved in the final tropane structure. rcsb.org

The subsequent formation of the bicyclic tropane core involves the condensation of the N-methyl-Δ¹-pyrrolinium cation with a four-carbon unit derived from two acetyl-CoA moieties. nih.gov In the pathway leading to cocaine and its isomers in Erythroxylum coca, this condensation is mediated by a polyketide synthase (PKS), resulting in the intermediate 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid (MPOA). mdpi.com A key distinction in the coca plant pathway is the subsequent methylation of the carboxyl group of an MPOA-derived intermediate, which prevents spontaneous decarboxylation and leads to the formation of methylecgonone (2-carbomethoxy-3-tropinone). mdpi.com

The final stage in forming the alcohol moiety of the tropane alkaloid is the reduction of the C-3 keto group of tropinone (B130398) or its derivatives. mdpi.com The stereochemistry of the resulting hydroxyl group is strictly controlled by specific reductase enzymes, which represents a critical branch point in the pathway, dictating the type of tropane alkaloid produced. nih.govnih.govnih.gov In E. coca, the enzyme methylecgonone reductase (MecgoR) stereospecifically reduces methylecgonone to methylecgonine, which has a 3β-hydroxyl group. mdpi.comnih.gov Methylecgonine is the direct precursor to cocaine. scribd.com The formation of "allo" isomers, such as methyl alloecgonine, involves different stereochemistry, particularly at the C-2 position, which is not the primary product of the main biosynthetic pathway in E. coca. researchgate.netresearchgate.net While chemical synthesis can produce alloecgonine methyl ester from 2-carbomethoxy-tropinone, the specific enzymatic mechanism for its formation in plants is not well-defined. scribd.comresearchgate.netresearchgate.net However, some microorganisms have demonstrated the ability to interconvert these isomers via epimerization. asm.org

Table 1: Key Intermediates in Tropane Alkaloid Biosynthesis
IntermediatePrecursor(s)Key Enzyme(s)Significance
PutrescineL-Ornithine / L-ArginineOrnithine decarboxylase (ODC)Initial diamine precursor. mdpi.comrcsb.org
N-methyl-Δ¹-pyrrolinium cationPutrescinePutrescine N-methyltransferase (PMT), N-methylputrescine oxidase (MPO)Core pyrrolidine (B122466) ring structure. nih.govmdpi.com
TropinoneN-methyl-Δ¹-pyrrolinium cation, Acetyl-CoAPolyketide synthase-like enzymes, CYP82M3Central bicyclic ketone intermediate in Solanaceae. nih.gov
MethylecgononeMPOA (derived from N-methyl-Δ¹-pyrrolinium cation and Malonyl-CoA)EnMT4 (methyltransferase), CYP81AN15 (ecgonone synthase)Central bicyclic β-keto ester intermediate in Erythroxylaceae. mdpi.compnas.org
TropineTropinoneTropinone Reductase I (TR-I)3α-hydroxy precursor for hyoscyamine. nih.gov
PseudotropineTropinoneTropinone Reductase II (TR-II)3β-hydroxy precursor for calystegines. nih.gov
MethylecgonineMethylecgononeMethylecgonone Reductase (MecgoR)3β-hydroxy precursor for cocaine. nih.gov

Enzymatic Methylation and Demethylation Processes

Methylation and demethylation are crucial enzymatic reactions in the biosynthesis and metabolism of tropane alkaloids, influencing their structure, transport, and biological activity. These processes are catalyzed by distinct classes of enzymes, primarily methyltransferases and methylesterases.

S-Adenosylmethionine (SAM) is a universal methyl group donor in numerous biological reactions, including the biosynthesis of tropane alkaloids. researchgate.net SAM-dependent methyltransferases are a large and diverse family of enzymes that catalyze the transfer of a methyl group from SAM to a variety of acceptor molecules, such as amines, hydroxyls, and carboxyl groups.

In the context of tropane alkaloid biosynthesis, two key methylation steps are catalyzed by SAM-dependent methyltransferases:

N-methylation of Putrescine : The first committed step in the pathway is the N-methylation of putrescine to form N-methylputrescine, catalyzed by putrescine N-methyltransferase (PMT). researchgate.net This enzyme effectively channels the flow of putrescine from primary polyamine metabolism into the specialized tropane alkaloid pathway. researchgate.net PMT belongs to the spermidine (B129725) synthase family and is believed to have evolved from this ubiquitous enzyme. researchgate.net

O-methylation of the Carboxyl Group : In the biosynthesis of cocaine-type alkaloids in Erythroxylum species, a SAM-dependent methyltransferase (EnMT4) is responsible for methylating the carboxyl group of the ecgonone precursor. ebi.ac.uk This reaction forms the methyl ester characteristic of methylecgonone and its derivatives, including this compound. mdpi.comebi.ac.uk This methylation is critical as it stabilizes the β-keto acid intermediate, preventing its spontaneous decarboxylation to tropinone, thus directing the metabolic flux towards cocaine biosynthesis instead of the pathway seen in Solanaceae. ucl.ac.uk

Table 2: Key Methyltransferases in Tropane Alkaloid Biosynthesis
EnzymeAbbreviationSubstrateProductMethyl DonorPlant Family
Putrescine N-methyltransferasePMTPutrescineN-methylputrescineSAMSolanaceae, Erythroxylaceae. researchgate.netpnas.org
Ecgonone O-methyltransferaseEnMT4Ecgonone (unstable intermediate)MethylecgononeSAMErythroxylaceae. ebi.ac.uk

Plant methylesterases (MES) are a group of hydrolytic enzymes belonging to the α/β hydrolase superfamily. wikipedia.org They are distinct from pectin (B1162225) methylesterases (PMEs) and are known to catalyze the demethylation of a variety of methylated small molecules, including plant hormones and specialized metabolites. wikipedia.orggenome.jp This hydrolysis reaction converts biologically inactive or storage forms of molecules into their active counterparts by removing the methyl group from a methyl ester, releasing methanol (B129727) and a carboxylic acid. wikipedia.org

The MES family exhibits significant functional diversity. Characterized members are known to act on methyl esters of key plant hormones such as salicylic (B10762653) acid (MeSA), jasmonic acid (MeJA), and indole-3-acetic acid (MeIAA). wikipedia.org By controlling the levels of the active, de-esterified hormones, MES enzymes play crucial roles in various physiological processes, including plant defense signaling and development. wikipedia.orguniprot.org

In the context of tropane alkaloids, the hydrolysis of the methyl ester at the C-2 position of compounds like methyl ecgonine (B8798807) or this compound would be catalyzed by a methylesterase. While specific plant MES enzymes responsible for the demethylation of tropane alkaloids have not been fully characterized, the existence of such activity is plausible given the functional diversity of the MES family. wikipedia.orggenome.jp The hydrolysis of cocaine (benzoyl methyl ecgonine) and its metabolites has been extensively studied in microorganisms. For instance, bacterial cocaine esterases hydrolyze the benzoyl ester to yield ecgonine methyl ester. ebi.ac.ukresearchgate.net Furthermore, an ecgonine methyl esterase has been identified in Pseudomonas fluorescens that specifically hydrolyzes the methyl ester of ecgonine to produce ecgonine and methanol. asm.org Although these enzymes are of bacterial origin, they demonstrate the biochemical feasibility of this reaction and suggest that analogous enzymes may exist in plants as part of the metabolic turnover or catabolism of these alkaloids.

Q & A

Basic Research Questions

Q. How can researchers determine the structural configuration of methyl alloecgonine using spectroscopic methods?

  • Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and NOESY) to assign stereochemistry and confirm functional groups. X-ray crystallography provides definitive structural elucidation for crystalline derivatives. Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. For non-crystalline samples, infrared (IR) spectroscopy identifies characteristic carbonyl and amine stretches. Ensure purity via HPLC prior to analysis .

Q. What are the validated analytical techniques for quantifying this compound in biological matrices?

  • Methodological Answer : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., deuterated analogs) to minimize matrix effects. Validate methods per ICH guidelines: assess linearity (R² > 0.99), limit of detection (LOD < 1 ng/mL), and precision (%RSD < 15%). Solid-phase extraction (SPE) or protein precipitation optimizes recovery from plasma or tissue homogenates. Include calibration curves spanning expected physiological concentrations .

Q. What in vitro models are appropriate for preliminary pharmacological screening of this compound?

  • Methodological Answer : Use cell lines expressing target receptors (e.g., neuronal nicotinic acetylcholine receptors) to assess binding affinity (radioligand displacement assays) and functional activity (calcium flux or electrophysiology). Include positive controls (e.g., epibatidine) and negative controls (vehicle-only). Dose-response curves (IC₅₀/EC₅₀) should span 3–5 log units. Replicate experiments (n ≥ 3) and apply ANOVA with post-hoc tests for statistical rigor .

Advanced Research Questions

Q. How should researchers design studies to resolve contradictions in this compound’s receptor binding affinities reported across literature?

  • Methodological Answer : Conduct a systematic review to identify variables causing discrepancies (e.g., assay conditions, receptor subtypes). Replicate key studies under standardized protocols: control pH (7.4), temperature (37°C), and buffer composition. Use meta-regression to analyze covariates (e.g., radioligand type, species differences). Validate findings with orthogonal methods (e.g., cryo-EM for receptor-ligand interactions) .

Q. What strategies optimize the enantioselective synthesis of this compound derivatives?

  • Methodological Answer : Employ asymmetric catalysis (e.g., chiral palladium complexes) or enzymatic resolution to isolate enantiomers. Monitor enantiomeric excess (ee) via chiral HPLC or capillary electrophoresis. Optimize reaction parameters (solvent polarity, temperature) using design-of-experiments (DoE) approaches. Compare synthetic yields and purity across batches using ANOVA .

Q. How can computational modeling predict this compound’s metabolic pathways and potential neurotoxic metabolites?

  • Methodological Answer : Use in silico tools (e.g., molecular docking with CYP450 isoforms, MetaSite) to predict oxidation sites. Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH). Quantify metabolites via LC-MS and correlate with toxicity endpoints (e.g., mitochondrial dysfunction in SH-SY5Y cells). Apply machine learning models trained on structural analogs to prioritize high-risk metabolites .

Q. How to conduct a meta-analysis on this compound’s neuropharmacological effects given heterogeneous study designs?

  • Methodological Answer : Define inclusion criteria (e.g., in vivo studies with dose-dependent outcomes). Use random-effects models to account for heterogeneity (I² statistic). Stratify by species (rodent vs. primate), route of administration (IV vs. oral), and outcome measures (behavioral vs. biochemical). Perform sensitivity analyses to exclude outliers. Report PRISMA-compliant flowcharts and funnel plots to assess publication bias .

Q. What multidisciplinary approaches integrate this compound’s chemical properties with behavioral pharmacology outcomes?

  • Methodological Answer : Combine synthetic chemistry (structure-activity relationships), in vivo microdialysis (dopamine release in striatum), and computational pharmacokinetics (PBPK modeling). Use factorial designs to test interactions between dose, administration timing, and environmental variables (e.g., stress paradigms). Apply mixed-effects models to analyze longitudinal behavioral data .

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